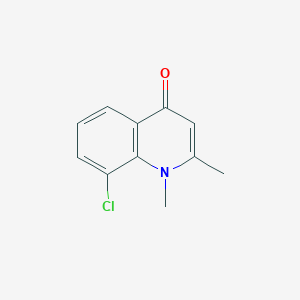

8-Chloro-1,2-dimethylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

8-chloro-1,2-dimethylquinolin-4-one |

InChI |

InChI=1S/C11H10ClNO/c1-7-6-10(14)8-4-3-5-9(12)11(8)13(7)2/h3-6H,1-2H3 |

InChI Key |

REKCOLVHXHRVMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1C)C(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Quinolinone Core Structures

The synthesis of the quinolinone core, a foundational structure in many pharmaceutical agents, has been achieved through a variety of methods, ranging from classical name reactions to modern catalytic strategies.

Classical Approaches and their Mechanistic Aspects

Several classical methods have been fundamental in the development of quinolinone chemistry. These reactions are renowned for their reliability in constructing the bicyclic quinolinone system.

Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (which exist predominantly as 4-quinolinones). researchgate.net The reaction mechanism begins with the formation of a Schiff base intermediate, which then undergoes an electrocyclic ring closure. researchgate.net Subsequent dehydration and tautomerization yield the final quinolinone product. The reaction conditions are crucial; kinetic control (lower temperatures) typically yields the 4-quinolone, whereas thermodynamic control (higher temperatures) can lead to the formation of the isomeric 2-quinolone. researchgate.netmdpi.com

Friedländer Synthesis: The Friedländer synthesis is a reaction between a 2-aminobenzaldehyde or 2-aminoketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester). ijpsr.inforesearchgate.net This reaction can be catalyzed by either acids or bases. researchgate.netresearchgate.net Mechanistically, two primary pathways are proposed: one begins with an aldol condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction. ijpsr.infogoogle.com

Gould-Jacobs Reaction: This reaction is a versatile method for preparing 4-hydroxyquinoline derivatives. chemicalbook.com It commences with the condensation of an aniline with diethyl ethoxymethylenemalonate. researchgate.netgoogle.com The resulting intermediate undergoes a thermal cyclization, often requiring high temperatures (above 250 °C), followed by saponification of the ester group and subsequent decarboxylation to afford the 4-quinolinone. chemicalbook.comresearchgate.netnih.gov

Camps' Cyclization: The Camps' cyclization is an intramolecular reaction of N-(2-acylaryl)amides, catalyzed by a base, to form either quinolin-2-ones or quinolin-4-ones. nih.gov The outcome of the reaction is dependent on the structure of the starting material and the reaction conditions. nih.gov The mechanism proceeds via an intramolecular aldol-type condensation, where an enolate formed from one of the carbonyl-adjacent methylene groups attacks the other carbonyl group, leading to the cyclized product after dehydration. nih.gov

Table 1: Overview of Classical Quinolinone Syntheses

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Conrad-Limpach-Knorr | Anilines + β-ketoesters | Temperature-dependent regioselectivity (2- vs. 4-quinolones) researchgate.netmdpi.com |

| Friedländer | 2-Aminoaryl aldehydes/ketones + α-Methylene carbonyls | Acid or base-catalyzed cyclocondensation researchgate.net |

| Gould-Jacobs | Anilines + Alkoxymethylenemalonic esters | Multi-step process involving thermal cyclization chemicalbook.comresearchgate.net |

| Camps' Cyclization | N-(2-Acylaryl)amides | Base-catalyzed intramolecular aldol condensation nih.gov |

Modern Catalyst-Driven Synthetic Strategies

Advances in catalysis have introduced more efficient and selective methods for synthesizing quinolinone structures, often under milder conditions than their classical counterparts.

Catalysts based on transition metals like palladium, copper, gold, and ruthenium have become powerful tools in quinolinone synthesis.

Palladium: Palladium catalysts are extensively used in carbonylation reactions to construct the quinolinone ring. A common strategy involves the palladium-catalyzed coupling of 2-iodoanilines with terminal alkynes in the presence of carbon monoxide. researchgate.netnih.gov This process often involves a Sonogashira coupling followed by cyclization.

Copper: Copper catalysts are employed in various one-pot syntheses and as a key component in precursor synthesis for other reactions. For instance, copper-catalyzed amidation of 2-haloacetophenones is a crucial step in preparing the precursors for Camps' cyclization.

Gold: Gold catalysts have been shown to facilitate reactions like the Friedländer synthesis under significantly milder conditions than traditional methods. researchgate.net

Ruthenium: Ruthenium-catalyzed reactions, such as those involving amine exchange, have been developed for the formation of the quinoline (B57606) ring from simple anilines.

In a move towards more sustainable and environmentally friendly chemistry, organocatalytic and metal-free synthetic routes have gained prominence. These methods utilize small, metal-free organic molecules to catalyze the formation of quinolinone and its derivatives. An example includes the organo-iodine catalyzed electrophilic C-H amination for the synthesis of 2-quinolones. These approaches can also achieve high levels of stereocontrol, as demonstrated in the asymmetric synthesis of tetrahydroquinolines. Metal-free strategies also encompass tandem cyclizations initiated by the functionalization of C(sp³)–H bonds.

Multi-Component Reactions (MCRs) for Structural Complexity

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. This approach is valued for its atom economy and ability to rapidly generate diverse molecular libraries. The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a classic MCR for producing quinoline-4-carboxylic acids. Other MCRs, sometimes mediated by Lewis acids, can effectively couple components like aldehydes, amines, and alkynes to furnish highly substituted quinoline structures.

Specific Synthetic Pathways for 8-Chloro-1,2-dimethylquinolin-4(1H)-one

A plausible approach would involve the intramolecular cyclization of a key precursor, N-(2-chloro-6-methylphenyl)-N-methylacetoacetamide . This synthesis can be broken down into two main steps:

Synthesis of the Precursor: The N,N-disubstituted acetoacetamide precursor could be synthesized through the reaction of 2-chloro-N,6-dimethylaniline with diketene or by acylation with an acetoacetylating agent like ethyl acetoacetate. The starting aniline, 2-chloro-N,6-dimethylaniline, would itself be prepared from 2-chloro-6-methylaniline via N-methylation.

Intramolecular Cyclization: The synthesized N-(2-chloro-6-methylphenyl)-N-methylacetoacetamide would then undergo an acid-catalyzed intramolecular cyclization. This type of reaction, often promoted by strong acids such as sulfuric acid or polyphosphoric acid, facilitates an intramolecular Friedel-Crafts-type acylation where the enol or enolate of the acetoacetamide attacks the aromatic ring to form the new heterocyclic ring, followed by dehydration to yield the final product, this compound.

This proposed pathway leverages well-established reaction mechanisms for quinolinone formation and represents a scientifically sound strategy for the targeted synthesis of this specific compound.

Table 2: Proposed Synthetic Route for this compound

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Acylation | 2-chloro-N,6-dimethylaniline + Diketene (or equivalent) | N-(2-chloro-6-methylphenyl)-N-methylacetoacetamide |

| 2 | Cyclization | N-(2-chloro-6-methylphenyl)-N-methylacetoacetamide | This compound |

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, a logical retrosynthetic approach would involve several key disconnections.

The primary disconnection breaks the quinolinone ring, typically via a reversal of a cyclization reaction like the Conrad-Limpach or Gould-Jacobs reaction. This leads to two main precursors: a substituted aniline and a β-dicarbonyl compound.

Aniline Precursor : A disconnection of the N1-C2 and C4-C4a bonds points towards 2-chloro-N-methylaniline . The chloro and N-methyl groups are strategically positioned on this precursor to yield the desired substitution pattern in the final product.

Three-Carbon Precursor : The remaining portion of the quinolinone ring (C2, C3, C4) and its substituents can be derived from a β-ketoester, such as ethyl acetoacetate or a related derivative like diketene. The C2-methyl group of the target molecule originates from this precursor.

An alternative strategy involves chlorinating the quinolinone ring at a later stage. In this pathway, the synthesis would start with N-methylaniline and ethyl acetoacetate to form 1,2-dimethylquinolin-4(1H)-one, which would then undergo regioselective chlorination at the C8 position. A patent for preparing 8-chloroquinolone derivatives confirms that direct chlorination of a pre-formed quinolone ring is a viable industrial method. This step is critical for ensuring the correct placement of the chlorine atom.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for the key steps: the initial cyclization and the subsequent chlorination (if not incorporated in the starting material).

Cyclization Step: The condensation of the aniline precursor with the β-ketoester to form the quinolinone ring is often catalyzed by acid. Parameters such as catalyst choice, temperature, solvent, and reaction time are crucial for maximizing the yield and minimizing side products. For analogous syntheses, Lewis acids such as BF3-Et2O have been shown to be effective catalysts.

Chlorination Step: If the synthesis involves late-stage chlorination, the choice of chlorinating agent and conditions is paramount to achieve the desired C8 regioselectivity. Various chlorinating agents, including N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and thionyl chloride, can be employed. The optimization would involve screening these reagents in different solvents and at various temperatures.

To illustrate the optimization process, the following table presents hypothetical data for the acid-catalyzed cyclization step, based on typical findings in related quinoline syntheses.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂SO₄ | Ethanol | 80 | 12 | 45 |

| 2 | PPA | None | 120 | 4 | 65 |

| 3 | BF₃-Et₂O | Toluene | 110 | 6 | 78 |

| 4 | BF₃-Et₂O | Dioxane | 100 | 6 | 72 |

| 5 | BF₃-Et₂O | Toluene | 110 | 8 | 85 |

Investigation of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: This is a critical aspect, particularly concerning the introduction of the chlorine atom onto the quinolinone nucleus. The directing effects of the existing substituents on the ring heavily influence the outcome of electrophilic aromatic substitution. In the case of a precursor like 1,2-dimethylquinolin-4(1H)-one, the N-methyl and the carbonyl group of the pyridinone ring deactivate the molecule towards electrophilic attack. However, the benzene portion of the ring remains reactive. The regioselectivity of halogenation on the quinoline core is complex, but methods for selective functionalization have been developed. The use of specific catalysts or directing groups can steer the incoming electrophile to the desired position. For 8-substituted quinolines, metal-free halogenation at the C5 position has been achieved with high regioselectivity using trihaloisocyanuric acids. Achieving chlorination specifically at the C8 position often requires starting with a pre-substituted aniline or employing specialized catalytic systems that can direct C-H activation to that site.

Stereoselectivity: The target molecule, this compound, is achiral and possesses no stereocenters. Therefore, considerations of stereoselectivity are not applicable to its direct synthesis.

Post-Synthetic Functionalization and Derivatization

Once the this compound core is synthesized, it can serve as a versatile scaffold for the creation of more complex derivatives. Functionalization can occur at several positions on the quinolinone nucleus.

Strategies for Introducing Diverse Substituents on the Quinolinone Nucleus

Diverse substituents can be introduced through various chemical transformations. The existing functional groups (chloro, methyl, and the quinolinone core itself) offer multiple handles for derivatization.

At the C8-Position: The chlorine atom can potentially be replaced through nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C, C-N, or C-O bonds.

At the C2-Methyl Group: The methyl group can be functionalized, for example, through radical halogenation followed by nucleophilic substitution to introduce a variety of side chains.

At the C3-Position: The C3 position, being adjacent to a carbonyl group, is susceptible to reactions such as alkylation or condensation after deprotonation with a suitable base.

On the Aromatic Ring: Further electrophilic substitution (e.g., nitration, sulfonation) on the benzene ring is possible. The directing effects of the existing chloro, alkyl, and quinolinone moieties would determine the position of the new substituent.

Analogous studies on 4-chloro-quinolin-2-ones have demonstrated successful nucleophilic substitution reactions at the C4 position with various nucleophiles like thiourea, hydrazine, and azides, highlighting the reactivity of chloro-substituted quinolinones.

Exploration of Novel Chemical Reactivity Patterns

Modern synthetic methods offer novel ways to functionalize the quinolinone core. Transition metal-catalyzed C-H activation is a powerful tool for the regioselective introduction of functional groups without the need for pre-functionalized starting materials. For instance, a palladium or rhodium catalyst could potentially activate C-H bonds at positions C5, C6, or C7, allowing for direct arylation, alkylation, or other modifications. The nitrogen atom within the 8-methylquinoline scaffold can act as a chelating directing group, facilitating selective C(sp3)-H functionalization of the methyl group. This approach enables the synthesis of quinoline derivatives that are difficult to access through traditional methods.

Cascade and Tandem Reactions for Advanced Derivatives

Cascade or tandem reactions, where multiple bond-forming events occur in a single operation, provide an efficient pathway to complex molecules from simple precursors. Such a strategy could be employed to build advanced derivatives from the this compound scaffold. For example, a cascade reaction could be initiated by reacting the C3 position of the quinolinone. A multi-component reaction involving the quinolinone, an aldehyde, and another nucleophile could rapidly construct a complex substituent at the C3 position. Visible-light-induced pericyclic cascade reactions and synergistic catalysis have been successfully used to synthesize other complex quinolinone derivatives and could be adapted for this system.

Mechanistic Investigations of Biological Interactions

Target Identification and Validation at the Molecular Level

Identifying the specific molecular targets of a compound is the first step in unraveling its biological activity. For quinolone derivatives, the primary targets are well-established, although the specific affinities and inhibitory potentials can vary significantly based on their chemical structure.

Quinolone compounds are renowned for their inhibitory effects on bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. The fundamental mechanism of quinolone action involves the stabilization of the covalent complex formed between the topoisomerase and DNA. This stabilization leads to the accumulation of double-strand DNA breaks, ultimately triggering a cascade of events that result in bacterial cell death.

While direct experimental data on the interaction of 8-Chloro-1,2-dimethylquinolin-4(1H)-one with these enzymes is not extensively available in the public domain, its structural classification as a quinolone strongly suggests that it will also target DNA gyrase and topoisomerase IV. The potency of this interaction, however, would be influenced by its specific substituents. For instance, in many gram-negative bacteria, resistance to quinolones often arises from mutations in the genes encoding these enzymes, highlighting their critical role as the primary targets.

Table 1: General Interaction of Quinolones with Bacterial Topoisomerases

| Target Enzyme | Function | General Effect of Quinolone Binding |

| DNA Gyrase | Introduces negative supercoils into DNA. | Inhibition of DNA supercoiling, stabilization of the enzyme-DNA cleavage complex. |

| Topoisomerase IV | Decatenation of replicated daughter chromosomes. | Inhibition of chromosome segregation, stabilization of the enzyme-DNA cleavage complex. |

Beyond their primary targets, some quinolone derivatives have been shown to modulate the activity of other enzymes. However, specific studies detailing the interaction of this compound with other enzymatic systems are not readily found in the scientific literature. Research on structurally related quinoline-5,8-diones has indicated potential inhibition of enzymes like Sphingosine Kinase (SphK), suggesting that the quinoline (B57606) scaffold can interact with a broader range of biological targets. Further investigation would be necessary to determine if this compound exhibits similar off-target activities.

Detailed ligand-receptor binding studies are essential to quantify the affinity of a compound for its molecular target. Such studies often involve techniques like radioligand binding assays or surface plasmon resonance to determine key kinetic parameters. For this compound, specific binding affinity data (e.g., Kd or IC50 values) for bacterial topoisomerases or other potential receptors are not publicly available. The development of such data would be a critical step in validating its primary targets and understanding its potency.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanism of action involves dissecting the binding event at an atomic level. This includes analyzing the conformational changes induced upon binding and identifying the key functional groups responsible for the interaction.

The binding of a ligand to its target protein often induces conformational changes in both molecules, leading to a more stable complex. In the case of quinolones, their binding to the DNA-topoisomerase complex is known to trap the enzyme in a specific conformation that prevents the re-ligation of the cleaved DNA. While the specific conformational changes induced by this compound have not been experimentally determined, molecular modeling studies of other quinolones have provided insights into these structural alterations.

The chemical structure of this compound features several key functional groups that are expected to play a significant role in its biological interactions.

The Quinolone Core: The fundamental bicyclic quinolone scaffold is essential for the antibacterial activity of this class of compounds, providing the necessary framework for interaction with the DNA-topoisomerase complex.

The 8-Chloro Group: The presence of a chlorine atom at the C8 position is a notable feature. In some quinolone analogs, a substituent at this position can introduce steric hindrance, potentially influencing the orientation of other parts of the molecule and affecting binding affinity and antibacterial potency.

Impact on Cellular Pathways and Processes (excluding disease-specific outcomes)

The quinolinone skeleton is a foundational structure for various immune-modulating agents. nih.gov Studies on novel quinolinone derivatives have demonstrated their capacity to influence crucial cellular signaling pathways, particularly within the immune system. For instance, certain quinolinone compounds have been shown to suppress the release of Interleukin-2 (B1167480) (IL-2) from activated Jurkat T cells. nih.gov This immunosuppressive effect is not due to general cytotoxicity but is linked to specific pathway modulation. nih.gov

Further investigation into the mechanism revealed that the activity of these quinolinone derivatives involves the downregulation of promoter activities for NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and NFAT (nuclear factor of activated T-cells). nih.gov These transcription factors are critical for the expression of pro-inflammatory genes, including IL-2. By inhibiting these pathways, quinolinone compounds can effectively temper the T-cell mediated immune response. nih.gov While these findings are for a series of derivatives, they highlight a key cellular process that can be targeted by molecules featuring the quinolinone core.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. For the quinolinone class, SAR provides insights into how different substituents on the core ring system affect target interactions.

Positional Effects of Substitution on Target Binding Affinity

The biological activity of quinolin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

C8 Position : The substituent at the C8 position can significantly influence binding affinity. In the related quinazolin-4-one scaffold, introducing larger substituents at the C-8 position has been shown to create new interactions with the target enzyme TNKS2, thereby improving binding affinity and selectivity. nih.gov Specifically, nitro and diol groups at C-8 were found to enhance potency. nih.gov Conversely, in a different heterocyclic system (tetrahydroisoquinoliniums), an electron-withdrawing group, such as the chloro group present in this compound, was found to be unsuitable for maintaining high affinity at small-conductance calcium-activated potassium (SK) channels. nih.gov This suggests that the effect of the 8-chloro substituent is highly target-dependent. A bulky alkyl group at the C-8 position, however, led to a marked increase in affinity for these same channels. nih.gov

C7 Position : The C7 position is often critical for direct molecular interactions with biological targets. For example, in the context of anticancer activity, substituents at this position are believed to directly interact with the topoisomerase II-DNA complex. mdpi.com

C5 Position : The nature of the substituent at the C5 position can influence the molecule's ability to penetrate cells and bind to its intracellular target. mdpi.com

C3 Position : For certain quinoline derivatives, a substituent in the 3-position of the quinoline ring is considered an absolute requirement for activity. researchgate.net The planarity between the quinoline ring and the C3 substituent can also be a determining factor for biological function. mdpi.com

| Position on Ring | Substituent Type | Observed Effect on Affinity/Activity | Compound Class | Reference |

|---|---|---|---|---|

| C8 | Nitro, Diol | Improved affinity and selectivity | Quinazolin-4-ones | nih.gov |

| C8 | Bulky Alkyl Group | Increased affinity | Tetrahydroisoquinoliniums | nih.gov |

| C8 | Electron-Withdrawing Group (e.g., Chloro) | Reduced affinity | Tetrahydroisoquinoliniums | nih.gov |

| C7 | Aromatic Rings | Improved anticancer properties | Quinolin-4-ones | mdpi.com |

| C3 | Various | Considered essential for activity | Quinoline derivatives | researchgate.net |

Correlation Between Structural Motifs and Molecular Interaction Profiles

The quinolinone core is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.net The specific interaction profile of a quinolinone derivative is determined by the combination of its structural motifs.

Design Principles for Modulating Molecular Specificity

The design of specific and potent quinolinone-based compounds relies on several key principles derived from SAR studies.

A primary strategy involves the fine-tuning of molecular features by functionalizing the heterocyclic core. researchgate.net The optimization of the three side chains around the quinolinone skeleton was a successful design principle in the development of potent IL-2 release inhibitors, leading to the identification of highly active compounds. nih.gov

Another important design principle is the exploration of new interaction sites within the target's binding pocket. For instance, research on quinazolin-4-one inhibitors demonstrated that targeting a subsite with larger substituents at the C-8 position could significantly improve both affinity and selectivity for tankyrase enzymes over other related proteins. nih.govresearchgate.net This highlights a rational design approach where modifications are made to exploit specific structural features of the intended target, thereby enhancing molecular specificity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and can be more easily polarized. nih.gov

For quinolone derivatives, the introduction of substituents can significantly alter the electronic structure. Studies on related compounds have shown that the presence of an electron-withdrawing substituent, such as a chlorine atom at the C8 position, tends to decrease the HOMO-LUMO gap when compared to the unsubstituted parent compound. researchgate.net This suggests that 8-Chloro-1,2-dimethylquinolin-4(1H)-one may exhibit increased chemical reactivity. The analysis of frontier orbitals helps to characterize how the molecule interacts with other chemical species. researchgate.net

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (Egap) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. nih.govscielo.br |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to a change in electron distribution or charge transfer. scielo.br |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicating the availability to receive electrons. scielo.br |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to a neutral molecule. nih.gov |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from a neutral molecule. |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Chemical Potential (μ) | -(IP + EA) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table presents conceptual descriptors and their significance in theoretical chemistry. The specific values for this compound require dedicated DFT calculations.

The electronic parameters derived from quantum chemical calculations are instrumental in predicting a molecule's reactivity. The HOMO-LUMO gap is a primary indicator; a smaller gap suggests that the molecule can more readily participate in chemical reactions. nih.gov The locations of the frontier orbitals are also crucial. The regions of the molecule where the HOMO density is highest are likely sites for electrophilic attack, while the areas with the highest LUMO density are susceptible to nucleophilic attack. wuxibiology.com

For halogenated heterocycles, selecting the appropriate molecular orbital for analysis is key to accurately predicting reactivity. wuxibiology.com For instance, in a nucleophilic substitution reaction, the relevant orbital is the one with significant density (lobes) on the carbon-halogen bond. wuxibiology.com Sometimes this may be the LUMO, but in other cases, a higher unoccupied orbital like the LUMO+1 may be more involved in the reaction mechanism. wuxibiology.com Theoretical calculations can simulate reaction pathways and determine activation energies, providing a quantitative basis for comparing the likelihood of different mechanisms and predicting the final products. researchgate.net

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. The potential energy landscape (PEL) maps these conformations to their corresponding energy levels. chemrxiv.org This analysis is crucial for understanding a molecule's flexibility, its preferred three-dimensional shape, and how its shape might change in different environments. chemrxiv.org

The topology of the PEL is determined by both internal molecular factors, such as intramolecular bonds and steric hindrance, and external interactions with solvent molecules. chemrxiv.org By calculating the energies of various conformations, researchers can identify the most stable, low-energy states that the molecule is most likely to adopt. For quinolinone-based compounds, theoretical calculations can complement experimental data from techniques like X-ray diffraction to provide a comprehensive structural characterization. scielo.br Understanding the accessible conformations is a prerequisite for studying how a molecule like this compound might fit into the active site of a biological target.

Molecular Docking and Molecular Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a molecule, molecular docking and molecular dynamics (MD) simulations are computational techniques used to study its interactions with other molecules, particularly biological macromolecules like proteins and enzymes. nih.gov These methods are central to computer-aided drug design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, such as the active site of a protein. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their calculated binding affinity or energy. nih.gov

The goal is to identify the binding mode with the lowest energy, which is presumed to be the most stable and representative of the actual interaction. The results of a docking study provide a static snapshot of the ligand-receptor complex, highlighting key intermolecular interactions such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions

These studies have been performed for 8-chloro-quinolone compounds to gain a better understanding of their drug-receptor interactions. researchgate.net The binding affinity, often expressed in kcal/mol, provides an estimate of the strength of the interaction, which is a critical factor in predicting a compound's potential biological activity.

Table 2: Typical Output from a Molecular Docking Study

| Parameter | Description | Example Value |

| Binding Affinity/Energy | The calculated free energy of binding between the ligand and the protein. A more negative value indicates a stronger, more favorable interaction. | -8.5 kcal/mol |

| Interacting Residues | The specific amino acid residues in the protein's active site that are in close contact with the ligand. | TYR 82, PHE 268, ILE 94 |

| Hydrogen Bonds | The number and details (donor, acceptor, distance) of hydrogen bonds formed between the ligand and the protein. | 2 (with TYR 82, GLU 5) |

| Hydrophobic Interactions | A list of protein residues that form nonpolar interactions with the ligand. | LEU 61, PHE 126 |

This table illustrates the type of data generated from molecular docking simulations. The values and residues are examples and not specific to this compound.

While molecular docking provides a valuable static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations apply the laws of classical mechanics to calculate the trajectory of atoms and molecules, providing detailed insights into their movements and conformational changes. nih.gov

Starting with the best-docked pose from a docking study, an MD simulation can be run for nanoseconds or longer to assess the stability of the complex. researchgate.net Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): To check the structural stability of the protein and the ligand's position over time. Minimal fluctuations in RMSD suggest a stable binding complex. researchgate.net

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are more flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation, confirming their importance to the binding.

These simulations can validate the docking results and provide a more realistic understanding of the binding event by accounting for the flexibility of both the ligand and the protein. nih.gov Advanced machine learning and deep learning frameworks are increasingly being used to analyze the large datasets generated by MD simulations, helping to identify subtle, ligand-induced changes in protein dynamics. rsc.org

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For quinoline (B57606) derivatives, virtual screening has been employed to identify potential inhibitors for various biological targets. nih.gov

Virtual Screening Approaches for Quinoline Scaffolds:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Docking simulations are performed to predict the binding mode and affinity of compounds from a database within the target's active site. For instance, a study on quinoline derivatives as potential inhibitors of the GLI1 protein, implicated in cancer, used a pharmacophore-based virtual screening approach to identify promising candidates. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches utilize the structural information of known active compounds to identify others with similar properties.

Lead Optimization:

Once initial "hit" compounds are identified through virtual screening, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. nih.gov For quinolinone derivatives, this often involves iterative cycles of chemical synthesis and biological testing, guided by computational analysis. epa.govacs.org A study on quinoline chalcones demonstrated how modifications to the quinolone and phenyl rings, guided by structure-activity relationship (SAR) analysis, led to derivatives with increased efficacy and metabolic stability. nih.gov

The following table illustrates a hypothetical lead optimization workflow that could be applied to a quinolinone derivative.

| Step | Description | Computational Tools | Desired Outcome |

| 1. Hit Identification | Virtual screening of a compound library against a specific biological target. | Docking software (e.g., Glide, AutoDock) nih.gov, Pharmacophore modeling | Identification of initial compounds with predicted binding affinity. |

| 2. Analog Design | Generation of a focused library of analogs based on the initial hit structure. | Molecular modeling software | A diverse set of related compounds for synthesis and testing. |

| 3. In Silico ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | QSAR models, specialized software (e.g., ADMET-SAR) | Prioritization of analogs with favorable drug-like properties. nih.gov |

| 4. Synthesis and Biological Testing | Chemical synthesis of prioritized analogs and in vitro/in vivo evaluation. | N/A | Experimental validation of computational predictions and identification of lead compounds. |

| 5. SAR Analysis | Analysis of the relationship between structural modifications and biological activity. | 3D-QSAR, CoMFA, CoMSIA nih.gov | Understanding of key structural features for activity and guidance for further optimization. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Derivation of Molecular Descriptors Relevant to Biological Interaction

To build a QSAR model, the chemical structures of the compounds are characterized by numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For quinoline-based compounds, a wide range of descriptors have been explored. mdpi.com

Types of Molecular Descriptors for Quinolinones:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). A study on chlorinated chalcone (B49325) derivatives found that electronic properties were key to their antimicrobial activity. scirp.org

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

The table below provides examples of molecular descriptors that could be relevant for the biological interaction of this compound.

| Descriptor Type | Example Descriptor | Potential Relevance |

| Electronic | Partial charge on the carbonyl oxygen | Potential for hydrogen bonding with the biological target. |

| HOMO-LUMO energy gap | Relates to the chemical reactivity and stability of the molecule. | |

| Steric | Molecular Volume | Influences how the molecule fits into a binding pocket. |

| Dihedral angle of substituents | Determines the three-dimensional shape and potential for steric clashes. | |

| Hydrophobic | LogP | Affects membrane permeability and distribution in the body. |

| Topological | Wiener Index | Relates to the branching of the molecular structure. |

Development of Predictive Models for Structure-Mechanism Relationships

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, statistical methods are used to develop a predictive QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are commonly employed.

A 3D-QSAR study on 2-chloroquinoline (B121035) derivatives as antitubercular agents successfully developed statistically significant models that correlated the antimycobacterial activity with the chemical structures. nih.gov The resulting contour maps from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) helped to identify the structural features important for biological activity.

Application of Machine Learning and AI in Molecular Design

In recent years, machine learning (ML) and artificial intelligence (AI) have become increasingly powerful tools in drug discovery and molecular design. researchgate.netmdpi.com These methods can analyze vast and complex datasets to identify patterns that may not be apparent through traditional QSAR techniques.

For quinoline derivatives, ML models have been developed to predict various properties, including site selectivity in chemical reactions and biological activities. doaj.org For instance, a study used machine learning algorithms to develop predictive models for the antimicrobial activity of quinolone derivatives against several microbial strains. researchgate.net Another study designed and synthesized novel quinolinesulfonamide-triazole hybrids with anticancer activity, guided by machine learning predictions. mdpi.com

Examples of ML/AI Applications in Quinolinone Research:

Generative Models: These models can design entirely new molecules with desired properties.

Predictive Modeling: Building more accurate and robust QSAR models for activity and toxicity prediction.

Image Analysis: Analyzing cellular images to understand the effects of compounds.

Exploration of Non Clinical Applications and Advanced Materials Science

Quinolinones as Molecular Probes and Sensors

The intrinsic fluorescence properties of the quinoline (B57606) and quinolinone core have been widely exploited in the development of molecular probes and chemosensors. crimsonpublishers.comelsevierpure.com These tools are essential for detecting and visualizing biological and environmental analytes with high sensitivity and specificity. crimsonpublishers.com

The rational design of fluorescent probes often involves integrating a fluorophore, which provides a signaling mechanism, with a recognition group that selectively binds to a target analyte. The quinolinone structure frequently serves as the fluorescent signaling unit due to its favorable photophysical properties. crimsonpublishers.comresearchgate.net Probes based on the related 8-hydroxyquinoline (B1678124) scaffold have been synthesized to selectively detect metal ions such as Mg²⁺, where the 8-hydroxyquinoline acts as both the fluorophore and the ion-binding site. researchgate.net

The general design strategy involves modifying the quinolinone core to tune its emission properties and introduce selectivity for a specific ion. For instance, a probe designed for copper ion detection utilized a quinoline moiety as the foundational block, which exhibited a significant enhancement in fluorescence upon binding. rsc.org Similarly, researchers have developed quinoline-derived probes for the selective detection of other biologically significant ions like Fe(II) and Zn²⁺. bohrium.comnih.gov The synthesis of these probes allows for the creation of tools that can operate in complex biological or environmental samples, with some probes capable of ratiometric or "turn-on" fluorescence responses, minimizing background interference. researchgate.net

Table 1: Examples of Quinoline-Based Fluorescent Probes for Ion Detection

| Probe Base | Target Ion | Detection Limit | Key Feature |

|---|---|---|---|

| 8-hydroxyquinoline-5-benzothiazole | Mg²⁺ | Not Specified | Ratiometric and colorimetric response. researchgate.net |

| Quinoline-based chemosensor | Cu²⁺/Cu⁺ | Not Specified | Differential colorimetric approach for cuprous and cupric ions. rsc.org |

| 3-hydroxyl-flavone & 8-hydroxyquinoline | Zn²⁺ | 4.99 µM | High selectivity and remarkable emission enhancement. bohrium.com |

This table is generated based on data from multiple sources and illustrates the capabilities of the broader quinoline class in ion detection.

Fluorescence bioimaging is a powerful, non-invasive technique for visualizing biological processes at the molecular level. crimsonpublishers.com Quinoline-based fluorescent probes have emerged as indispensable tools in this field for applications ranging from cellular staining to tracking specific biomolecules. crimsonpublishers.comresearchgate.net

A notable application is in the mapping of sentinel lymph nodes (SLNs), where a novel quinoline-based fluorescent probe, KSNP117, was developed. nih.govrsc.org This probe demonstrated excellent biocompatibility, high sensitivity, and rapid accumulation in the SLNs of mice, enabling clear in vivo imaging without toxic side effects. nih.govrsc.org The design of such probes often leverages a donor-π bridge-acceptor (D–π–A) architecture to achieve desirable properties like a large Stokes shift (>200 nm), which is highly beneficial for bioimaging. rsc.org

Furthermore, quinolinone derivatives have been engineered to act as mechanistic probes that target specific organelles within living cells. By modifying the chemical structure of indolizino[3,2-c]quinolines, researchers have developed fluorophores that selectively accumulate in and image the nucleus (targeting DNA or RNA) or lysosomes. elsevierpure.com Other multiphoton fluorescent probes based on quinoline have been synthesized for the specific detection of lipid droplets in living cells, offering advantages like deeper tissue penetration and lower phototoxicity. crimsonpublishers.comresearchgate.net

Role in Materials Science and Photonic Applications

The quinoline scaffold is a significant component in the development of functional materials due to its chemical and thermal stability, as well as its inherent electronic properties. researchgate.netnih.gov

The conjugated and rigid nature of the 2-quinolone system makes it an attractive candidate for incorporation into advanced functional organic materials. researchgate.net Quinoline derivatives are particularly valued in the field of optoelectronics for applications such as organic light-emitting diodes (OLEDs) and solar cells. nih.gov Their utility stems from their electron-transporting capabilities, which can be attributed to the electron-withdrawing nature of the nitrogen-containing heterocyclic ring. nih.gov

These structural motifs can be integrated as building blocks into larger polymeric or molecular systems. Such integration allows for the creation of materials with tailored luminescent, electronic, and charge-transport properties, making them suitable for a wide range of high-tech applications. researchgate.netnih.gov

The development of organic materials with nonlinear optical (NLO) properties is crucial for applications in photonics, including optical switches and data storage. nih.gov Quinoline-based compounds, often paired with electron-donating moieties like carbazole (B46965) in a donor-acceptor architecture, have shown significant promise as NLO materials. nih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to analyze and predict the optoelectronic properties of these systems. nih.gov Key parameters such as the HOMO-LUMO energy gap, dipole polarizabilities (α), and first hyperpolarizability (β) are calculated to assess NLO activity. For example, in a study of donor-acceptor compounds based on quinoline and carbazole, newly designed molecules exhibited smaller energy gaps and significantly larger hyperpolarizability values compared to reference compounds, indicating a promising NLO response. nih.gov The electron-transporting nature of quinoline and the hole-transporting properties of carbazole create an effective charge-transfer system, which is fundamental to achieving a strong NLO effect. nih.gov

Table 2: Calculated Optoelectronic Properties of a Quinoline-Carbazole System

| Compound | Energy Gap (eV) | Average Polarizability <α> (a.u.) | First Hyperpolarizability β (a.u.) |

|---|---|---|---|

| Q3 (Reference) | 4.41 | 301.83 | 1488.75 |

| Q3D1 (Designed) | 2.87 | 621.57 | 10464.29 |

| Q3D2 (Designed) | 2.82 | 652.75 | 13444.66 |

| Q3D3 (Designed) | 2.78 | 683.84 | 16751.49 |

This table is adapted from a study on designed quinoline-carbazole compounds (Q3D1-Q3D3) versus a reference molecule (Q3), demonstrating the enhancement of NLO properties through structural modification. nih.gov The values are a result of DFT calculations.

The photophysical properties, including absorption and fluorescence, are also critical. Cyanine dyes that incorporate quinoline moieties are a well-known class of organic molecules with strong optical properties and high stability. nih.gov The rigid structure of quinolinone derivatives contributes to their observable fluorescence and phosphorescence, with the potential for efficient intersystem crossing, a key process in the performance of materials for OLEDs. acs.org

Quinolinones as Synthetic Intermediates

The quinoline ring is a foundational scaffold in industrial and synthetic organic chemistry. nih.gov While it is a target of synthesis itself, its stable heterocyclic core also serves as a valuable intermediate for constructing more complex molecules. wikipedia.orgacs.org The structure of 8-Chloro-1,2-dimethylquinolin-4(1H)-one, once formed, provides a robust platform for further chemical modification.

Numerous classical and modern synthetic methods have been developed to construct the quinoline core, including named reactions like the Skraup, Doebner-von Miller, and Gould-Jacobs syntheses, which typically involve the condensation of anilines with various carbonyl compounds. nih.govwikipedia.orgacs.org More recent strategies employ transition-metal catalysis or metal-free oxidative annulation to achieve high efficiency and functional group tolerance. acs.orgorganic-chemistry.orgmdpi.com

Once the quinolinone nucleus is synthesized, the existing functional groups—such as the chloro group at the C8 position and the N-methyl group in this compound—can be exploited. Halogen atoms like chlorine can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of diverse molecular fragments and the extension of conjugated systems. researchgate.netacs.org The quinoline core itself can be a precursor to other valuable chemicals; for example, the oxidation of quinoline can yield quinolinic acid, an intermediate used in the production of herbicides. wikipedia.org This highlights the role of the quinolinone scaffold as a versatile synthetic intermediate for creating a wide array of functional molecules for materials science and other industrial applications. nih.gov

Utility in the Synthesis of Complex Organic Molecules

Following a comprehensive review of available scientific literature, no specific research has been identified detailing the application of this compound as a starting material or intermediate in the synthesis of complex organic molecules. General synthetic routes for quinolinone structures are documented, but specific examples employing this particular compound are not present in the reviewed data.

Role in Derivatization of Natural Products

There is currently no available research in the public domain that describes the use of this compound for the derivatization of natural products. While the modification of natural products is a significant area of chemical research, the role of this specific quinolinone derivative in such processes has not been documented in the scientific literature accessed.

Due to the absence of specific research data on "this compound" in the requested areas, a data table of detailed research findings cannot be generated.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future of synthesizing 8-Chloro-1,2-dimethylquinolin-4(1H)-one and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. Traditional synthetic routes for quinolinones, while effective, often involve harsh reaction conditions, hazardous reagents, and multi-step processes that can be inefficient and generate significant waste. tandfonline.com Consequently, a major thrust of future research will be the development of novel synthetic methodologies that are not only more efficient but also environmentally benign.

Key areas of exploration will include:

Catalyst Innovation: The use of nanocatalysts and reusable solid acid catalysts is a promising avenue. researchgate.net For instance, magnetic nanoparticles (e.g., Fe3O4) functionalized with sulfonic acid have been employed in the synthesis of quinoline (B57606) derivatives, offering high yields, short reaction times, and easy catalyst recovery. researchgate.net Future work could adapt these technologies for the specific synthesis of 8-chloro-substituted quinolinones.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and cleaner products in shorter timeframes. tandfonline.com The application of microwave-assisted synthesis to the Gould-Jacobs or Camps cyclization reactions, common methods for preparing the quinolinone core, could significantly improve the efficiency of producing this compound. tandfonline.commdpi.com

One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single vessel without isolating intermediates can dramatically improve efficiency and reduce waste. mdpi.com The development of novel multi-component reactions for the direct construction of the functionalized this compound core is a significant goal.

Benign Solvents: A shift towards the use of greener solvents, such as water or ionic liquids, or even solvent-free reaction conditions, is anticipated. tandfonline.com Research into the solubility and reactivity of the precursors to this compound in these solvent systems will be crucial.

These advancements will not only make the synthesis of this compound and its analogues more economically viable for large-scale production but also align with the growing demand for sustainable practices in the pharmaceutical industry.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry is set to play an increasingly pivotal role in unraveling the intricacies of this compound's chemical behavior and biological activity. Advanced computational approaches offer a powerful lens through which to gain a deeper mechanistic understanding, predict properties, and guide the rational design of more potent and selective analogues.

Future computational research will likely focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov Such studies can elucidate reaction mechanisms for its synthesis and predict its interactions with biological targets at a fundamental level.

Molecular Docking and Dynamics Simulations: These techniques are invaluable for predicting the binding modes of this compound and its analogues to specific protein targets. mdpi.comacs.org By simulating the dynamic behavior of the ligand-protein complex over time, researchers can gain insights into the stability of the interaction and the key residues involved. nih.govaacrjournals.org This understanding is critical for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of a series of quinolinone analogues with their biological activity. nih.govnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The synergy between these computational methods will provide a detailed atomistic-level understanding of the structure-activity relationships governing the biological effects of this compound, paving the way for the in silico design of next-generation quinolinone-based therapeutics.

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biological Systems Modeling

To fully comprehend the therapeutic potential of this compound, future research must transcend traditional disciplinary boundaries. An integrated approach that combines chemical synthesis with advanced biological systems modeling will be essential for elucidating the compound's mechanism of action and its effects on complex biological networks.

This interdisciplinary research will involve:

Systems Biology Approaches: Moving beyond a single-target perspective, systems biology tools can be used to model how this compound perturbs entire cellular pathways and networks. This holistic view can help identify both on-target and off-target effects, providing a more complete picture of the compound's pharmacological profile.

Pharmacophore Modeling and Virtual Screening: By identifying the key chemical features (pharmacophore) of this compound responsible for its biological activity, researchers can perform virtual screening of large compound libraries to identify other molecules with similar properties. nih.gov This can accelerate the discovery of novel quinolinone analogues with desired activities.

Integration of Experimental and Computational Data: A continuous feedback loop between synthetic chemists, biologists, and computational scientists will be crucial. Experimental data from biological assays will be used to refine and validate computational models, which in turn will guide the synthesis of new and improved analogues.

This integrated, systems-level approach will be instrumental in translating the promising in vitro activity of this compound into a deeper understanding of its potential in vivo efficacy and safety.

Exploration of Quinolinone Analogues for Unconventional Molecular Target Modulation

While quinolinones have traditionally been associated with well-defined molecular targets, a significant area of future research lies in the exploration of their potential to modulate unconventional targets. This includes moving beyond active site inhibition to explore more nuanced mechanisms of action.

Emerging opportunities in this area include:

Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more subtle way to regulate receptor activity. wikipedia.org There is growing interest in developing quinolinone analogues as allosteric modulators, for example, of muscarinic receptors, which could offer improved selectivity and reduced side effects compared to traditional agonists or antagonists. nih.govacs.org

Targeting Protein-Protein Interactions: Many disease processes are driven by aberrant protein-protein interactions. The quinolinone scaffold could serve as a template for designing small molecules that disrupt these interactions, opening up new therapeutic avenues that have been historically difficult to target with conventional drugs.

Modulation of Epigenetic Targets: The field of epigenetics is revealing new targets for therapeutic intervention. Quinolinone derivatives could be designed to inhibit enzymes involved in epigenetic modifications, such as histone deacetylases or methyltransferases, which are implicated in cancer and other diseases. tandfonline.com

The exploration of these unconventional molecular targets will require innovative screening platforms and a deep understanding of the structural features of quinolinone analogues that govern their ability to engage in these more complex modes of biological activity.

Design of Bifunctional and Hybrid Quinolinone Systems for Polypharmacology

The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. Polypharmacology, the concept of a single drug acting on multiple targets, is gaining traction as a more effective therapeutic strategy. mdpi.commdpi.com The quinolinone scaffold is well-suited for the design of bifunctional and hybrid molecules that can simultaneously modulate multiple targets.

Future research in this domain will focus on:

Molecular Hybridization: This approach involves covalently linking the this compound pharmacophore with another pharmacophore known to be active against a different, but complementary, biological target. nih.gov For example, quinolinone-chalcone hybrids have been investigated as multi-target anticancer agents. nih.gov

Design of Dual Inhibitors: By carefully modifying the structure of this compound, it may be possible to design single molecules that can inhibit two related enzymes or receptors. This is a particularly attractive strategy for diseases where pathway redundancy is a common mechanism of drug resistance.

Fragment-Based Drug Discovery: This technique can be used to identify small molecular fragments that bind to different sites on a target or to different targets altogether. These fragments can then be linked together, using the quinolinone core as a scaffold, to create novel bifunctional molecules.

The development of such multi-target agents based on the this compound structure represents a sophisticated approach to drug design that holds the promise of enhanced efficacy and a lower propensity for the development of drug resistance.

Q & A

Q. What are the common synthetic routes for 8-chloro-1,2-dimethylquinolin-4(1H)-one, and how are intermediates characterized?

The synthesis typically involves cyclization of substituted aniline derivatives, followed by halogenation and methylation. For example, Claisen-Schmidt condensation of 2-chloroaniline derivatives with ketones can yield the quinolinone scaffold. Chlorination at the 8-position is achieved using reagents like POCl₃ or SOCl₂ under controlled conditions. Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry for molecular weight validation. Purity is assessed via HPLC or elemental analysis .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is optimized using solvent diffusion (e.g., DCM/hexane). Data collection and refinement employ SHELXL for small-molecule refinement and ORTEP-3 for thermal ellipsoid visualization. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or PLATON .

Q. What safety precautions are critical when handling this compound in the lab?

Based on analogs (e.g., 6-hydroxy-1H-quinolin-4-one), use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. Toxicity data suggest potential organ damage (H370/H371 hazard codes). Store in airtight containers away from heat and moisture. Dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can regioselective functionalization at the 8-chloro position be achieved without side reactions?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, while directing groups like methyl at the 2-position enhance selectivity. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can replace chlorine with aryl/heteroaryl groups. Monitor reactions via TLC and LC-MS to detect intermediates .

Q. What strategies resolve contradictions in reported biological activity data for quinolinone derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using OECD guidelines and validate via dose-response curves. For antimicrobial studies, compare MIC values against reference strains (e.g., S. aureus ATCC 25923). Cross-validate with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. How can synthetic yields be optimized for large-scale production of analogs?

Use DoE (Design of Experiments) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs). Catalysts like Pd(OAc)₂ improve coupling efficiency. Post-synthesis, employ column chromatography (silica gel, gradient elution) or recrystallization for purification .

Methodological Tables

Table 1: Key Characterization Techniques

Table 2: Hazard Codes for Safe Handling

| Code | Risk | Precautionary Measure |

|---|---|---|

| H370 | Organ damage | Use fume hood, avoid skin contact |

| H413 | Aquatic toxicity | Neutralize before disposal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.